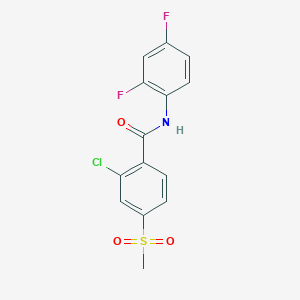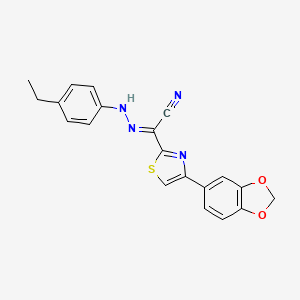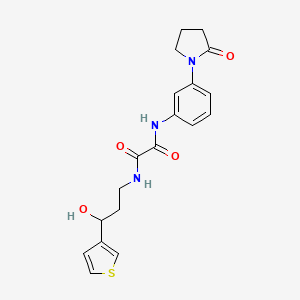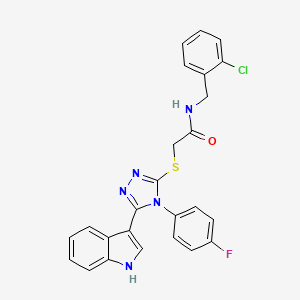
2-chloro-N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzenecarboxamide (also referred to as 2-CDFMBC) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been studied for its ability to interact with biological systems and is a potential therapeutic agent for various diseases.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the chlorosulfonation of N-benzyl carboxamides, leading to derivatives that undergo various reactions with nucleophiles to produce a broad range of compounds. These studies highlight the versatile reactivity and potential utility of chloro- and difluorophenyl-substituted benzenecarboxamides in synthetic organic chemistry, including the preparation of sulfonyl chlorides and their subsequent conversion into diverse derivatives with potential biological activity (Cremlyn, Ellis, & Pinney, 1989).
Antipathogenic Activity
A study on thiourea derivatives, including compounds with chlorophenyl and difluorophenyl groups, has shown significant antipathogenic activity, particularly against bacteria known for biofilm formation like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests the potential of such compounds in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Material Science Applications
In the field of material science, derivatives of chloro- and difluorophenyl-substituted compounds have been investigated for their application in creating new materials. For instance, polyamides and poly(amide-imide)s derived from related compounds have been synthesized, demonstrating high thermal stability and solubility in polar aprotic solvents. These materials show no significant weight loss before 400 °C, indicating their potential utility in high-performance applications (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Proton Exchange Membranes
In another study, derivatives of sulfonated poly(ether sulfone)s were prepared for use in fuel cell applications, showcasing the importance of such compounds in developing efficient proton exchange membranes. The specific sulfonation technique used in these derivatives emphasizes the role of chloro- and difluorophenyl groups in creating materials with enhanced proton conduction properties, vital for the operational efficiency of fuel cells (Matsumoto, Higashihara, & Ueda, 2009).
Propriétés
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO3S/c1-22(20,21)9-3-4-10(11(15)7-9)14(19)18-13-5-2-8(16)6-12(13)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPLARCXYCQVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-5-(5,6-dimethylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2978164.png)


![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)


![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)


